3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid
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Overview
Description
3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that features a brominated aromatic ring and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step reactions. One common method includes the bromination of a methylphenyl precursor followed by cyclization to form the isoxazole ring. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized as a catalyst or additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine substituent and isoxazole ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromo-4-methylphenyl)propanoic acid
- 4-(3-Bromo-4-methylphenyl)butanoic acid
- 3-(3-Bromo-4-methylphenyl)acetic acid
Uniqueness
3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both a brominated aromatic ring and an isoxazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H10BrNO3 |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
3-(3-bromo-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO3/c1-6-3-4-8(5-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16) |
InChI Key |
LTDYFNUEZFGMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C)Br |
Origin of Product |
United States |
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